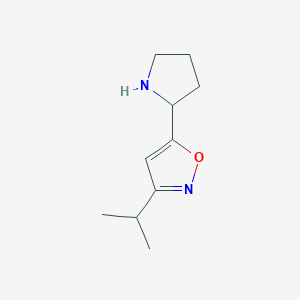
3-Isopropyl-5-pyrrolidin-2-ylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-5-pyrrolidin-2-ylisoxazole is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include an isoxazole ring substituted with an isopropyl group and a pyrrolidine ring .
Vorbereitungsmethoden
The synthesis of 3-Isopropyl-5-pyrrolidin-2-ylisoxazole typically involves the reaction of isoxazole derivatives with pyrrolidine under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:
Analyse Chemischer Reaktionen
3-Isopropyl-5-pyrrolidin-2-ylisoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-5-pyrrolidin-2-ylisoxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role as a lead compound in drug discovery, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-5-pyrrolidin-2-ylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
3-Isopropyl-5-pyrrolidin-2-ylisoxazole can be compared to other similar compounds, such as:
3-Isopropyl-5-pyrrolidin-2-ylpyrazole: Similar in structure but with a pyrazole ring instead of an isoxazole ring.
3-Isopropyl-5-pyrrolidin-2-ylthiazole: Contains a thiazole ring, offering different chemical properties and reactivity.
3-Isopropyl-5-pyrrolidin-2-ylimidazole: Features an imidazole ring, which can lead to different biological activities.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
3-propan-2-yl-5-pyrrolidin-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)9-6-10(13-12-9)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVXBLGZZGFZSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














